Product packaging for 2-Chloro-5-(3-nitrophenyl)oxazole(Cat. No.:)

2-Chloro-5-(3-nitrophenyl)oxazole

Cat. No.: B12980627
M. Wt: 224.60 g/mol
InChI Key: KWEAEMLVTSBKAG-UHFFFAOYSA-N
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Description

Significance of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. numberanalytics.comthepharmajournal.com This structural motif is not merely a chemical curiosity; it is a recurring feature in a multitude of biologically active molecules and functional materials. nih.govnih.gov The oxazole ring is a key component in various natural products and has been integral to the development of numerous pharmaceuticals. numberanalytics.comnih.gov Their prevalence stems from their ability to engage in various non-covalent interactions with biological targets like enzymes and receptors. nih.govtandfonline.com

The applications of oxazole derivatives are extensive, spanning medicinal chemistry, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com In medicine, they form the backbone of drugs with a wide range of therapeutic activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. nih.govnih.govtandfonline.com The stability of the oxazole ring, coupled with the potential for substitution at various positions, allows for the fine-tuning of a molecule's biological activity. thepharmajournal.com

Beyond pharmaceuticals, oxazoles are utilized in the development of pesticides and fungicides. numberanalytics.com Their unique photophysical and photochemical properties also make them suitable for applications in materials science, such as in the creation of organic light-emitting diodes (OLEDs) and as components of semiconductors. numberanalytics.comthepharmajournal.com

Rationale for Investigating Halogenated and Nitrophenyl-Substituted Oxazoles

The strategic placement of halogen and nitrophenyl groups on an oxazole ring, as seen in 2-Chloro-5-(3-nitrophenyl)oxazole, is a deliberate synthetic choice driven by the desire to create versatile chemical building blocks. Halogenated heterocycles are highly valued in organic synthesis due to the reactivity of the carbon-halogen bond. The chlorine atom at the 2-position of the oxazole ring serves as a good leaving group, facilitating nucleophilic substitution reactions. numberanalytics.com This allows for the introduction of a wide array of functional groups at this position, enabling the synthesis of a diverse library of oxazole derivatives. Research has shown that oxazoles with a halogen at the 5-position exhibit antibacterial activity. researchgate.net

The nitrophenyl group, in this case, at the 5-position, also plays a crucial role. The nitro group is a strong electron-withdrawing group, which can influence the reactivity of the oxazole ring and the phenyl ring. Furthermore, the nitro group can be readily reduced to an amino group, providing another reactive handle for further chemical transformations. This dual functionality of the nitrophenyl substituent makes it a valuable component in the design of complex target molecules. The presence of a p-nitrophenyl moiety connected to a pyrazole (B372694) scaffold has been shown to exert high anti-inflammatory activity. nih.gov

Scope and Research Objectives Pertaining to this compound

The primary research interest in this compound lies in its utility as a synthetic intermediate. The key objectives for investigating this compound are centered on its chemical reactivity and potential for elaboration into more complex and potentially bioactive molecules.

Specific research objectives include:

Exploration of Nucleophilic Substitution Reactions: A major focus is to investigate the displacement of the C2-chloro substituent with a variety of nucleophiles. This includes reactions with amines, thiols, alcohols, and other nucleophilic species to generate a diverse set of 2-substituted oxazoles.

Modification of the Nitrophenyl Group: Research is directed towards the chemical transformation of the nitro group. A primary objective is its reduction to an amine, which can then be used in a variety of subsequent reactions, such as amide bond formation or the synthesis of other nitrogen-containing heterocycles.

Synthesis of Novel Heterocyclic Systems: By combining the reactivity at both the C2-chloro and the nitro positions, researchers aim to construct novel and complex heterocyclic frameworks. This could involve intramolecular cyclization reactions or multi-step synthetic sequences.

Development of Lead Compounds for Medicinal Chemistry: While this compound itself is not typically the final bioactive molecule, the derivatives synthesized from it are often screened for various biological activities. researchgate.net The goal is to identify new lead compounds that can be further optimized for therapeutic applications.

In essence, this compound is a valuable molecular scaffold that provides chemists with multiple avenues for creating chemical diversity. The strategic combination of a reactive chloro group and a modifiable nitrophenyl group makes it a powerful tool in the synthesis of novel compounds with potential applications in medicine and other scientific fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN2O3 B12980627 2-Chloro-5-(3-nitrophenyl)oxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5ClN2O3

Molecular Weight

224.60 g/mol

IUPAC Name

2-chloro-5-(3-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5ClN2O3/c10-9-11-5-8(15-9)6-2-1-3-7(4-6)12(13)14/h1-5H

InChI Key

KWEAEMLVTSBKAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(O2)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Chloro 5 3 Nitrophenyl Oxazole and Its Analogues

Established Synthetic Routes for Oxazole (B20620) Ring Formation

The construction of the oxazole ring is a fundamental challenge in organic synthesis, and numerous methods have been developed, each with distinct advantages regarding substrate scope, regioselectivity, and reaction conditions.

Cyclodehydration Strategies (e.g., Robinson-Gabriel Synthesis)

One of the most traditional and enduring methods for oxazole synthesis is the Robinson-Gabriel synthesis. This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. organic-chemistry.orgwikipedia.org The reaction typically requires a strong dehydrating agent to facilitate the final water elimination step. sphinxsai.com

The mechanism proceeds via the protonation of the acylamino keto moiety, which induces cyclization, followed by dehydration using mineral acids or other dehydrating agents to yield the 2,5-disubstituted oxazole. nih.gov While classic dehydrating agents like phosphorus pentachloride (PCl₅), sulfuric acid (H₂SO₄), and phosphorus oxychloride (POCl₃) are effective, they can sometimes lead to lower yields. nih.gov The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. nih.gov More modern modifications have employed reagents like trifluoroacetic anhydride (B1165640) or a combination of triphenylphosphine (B44618) and iodine for the cyclodehydration step, allowing for milder conditions. organic-chemistry.org A tandem Ugi/Robinson-Gabriel sequence has also been developed, showcasing the versatility of this classic transformation in multicomponent reaction strategies. wikipedia.orgresearchgate.net

Table 1: Comparison of Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating Agent Typical Conditions Advantages/Disadvantages
H₂SO₄, POCl₃, PCl₅ High temperatures Classic method, can lead to low yields and harsh conditions. nih.gov
Polyphosphoric Acid (PPA) High temperatures Improved yields (50-60%) compared to classic agents. nih.gov
Trifluoroacetic Anhydride (TFAA) Ethereal solvents Milder conditions, suitable for solid-phase synthesis. organic-chemistry.org

Van Leusen Oxazole Synthesis and its Adaptations for Substituted Oxazoles

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.org This reaction is particularly valuable for synthesizing 5-substituted oxazoles. The process is a two-step [3+2] cycloaddition where the deprotonated TosMIC attacks the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid (TosH) under basic conditions to yield the 5-substituted oxazole.

The versatility of the Van Leusen synthesis has been expanded through various adaptations. For instance, a one-pot reaction using an ionic liquid as the solvent allows for the synthesis of 4,5-disubstituted oxazoles from TosMIC, an aldehyde, and an aliphatic halide with high yields. This adaptation benefits from the recyclability of the ionic liquid, adding a green chemistry aspect to the methodology. Further modifications have enabled the synthesis of complex molecules containing the oxazole moiety, demonstrating the reaction's broad applicability and functional group tolerance.

Metal-Catalyzed Cyclization Approaches

In recent years, transition-metal catalysis has emerged as a highly efficient tool for constructing oxazole rings, often providing access to substitution patterns that are difficult to achieve via classical methods. anu.edu.au These reactions typically involve the cyclization of precursors such as propargyl amides, enamides, or alkynes.

Various metal catalysts have been employed, each offering unique reactivity:

Copper Catalysis: Copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. nih.gov Another copper-catalyzed tandem oxidative cyclization uses readily available starting materials to give polysubstituted oxazoles under mild conditions. nih.gov

Palladium Catalysis: Palladium catalysts are effective for the direct arylation of oxazoles and for cyclization reactions. nih.gov For example, a three-step sequence involving amidation, Pd-catalyzed acylation, and cycloisomerization of propargyl amine and acid chlorides yields 2,5-disubstituted oxazoles. sphinxsai.com

Gold Catalysis: Gold-mediated cyclization of propargyl amides is another effective route to 2,5-disubstituted oxazoles. sphinxsai.com Gold catalysis also enables the highly regioselective [3+2]-cycloaddition of unsymmetrical internal alkynes to form 2,4,5-trisubstituted oxazoles.

Cobalt and Ruthenium Catalysis: Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes provides an efficient one-step synthesis of 2,5-disubstituted oxazoles. Ruthenium(II) porphyrin complexes, in conjunction with copper salts, have been used to catalyze the cyclization of carboxylic acids and phenylethenes or phenylacetylenes to form 2,5-disubstituted oxazoles and oxazolines. nih.gov

Table 2: Overview of Metal-Catalyzed Oxazole Syntheses

Metal Catalyst Precursors Product Substitution Reference(s)
Copper (Cu) Enamides; Alkenes/Azides 2,5-Disubstituted nih.gov
Palladium (Pd) Propargyl amine/Acid chlorides 2,5-Disubstituted sphinxsai.com
Gold (Au) Propargyl amides; Internal alkynes 2,5-Disubstituted; 2,4,5-Trisubstituted sphinxsai.com
Cobalt (Co) N-pivaloyloxyamides/Alkynes 2,5-Disubstituted

Green Chemistry Advancements in Oxazole Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. These concepts have been successfully applied to oxazole synthesis. Current time information in Bangalore, IN.nih.gov Green approaches often lead to higher yields, increased purity, and simplified post-synthesis processing compared to conventional methods. Current time information in Bangalore, IN.

Key green synthetic techniques include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields in the synthesis of heterocyclic compounds like oxazoles. wikipedia.orgCurrent time information in Bangalore, IN.

Ultrasonication: The use of ultrasound provides an alternative energy source that can enhance reaction rates and yields under mild conditions. nih.govCurrent time information in Bangalore, IN.

Ionic Liquids and Deep-Eutectic Solvents: These non-volatile solvents can replace hazardous organic solvents and are often recyclable, as seen in adaptations of the Van Leusen synthesis. Current time information in Bangalore, IN.

Photocatalysis and Electrochemical Synthesis: Visible-light photocatalysis and electrochemical methods offer metal-free or transition-metal-free pathways for oxidative cyclizations, avoiding the use of toxic oxidants and reagents. For example, an electrochemical phosphine-mediated [3+2] cycloaddition has been developed for oxazole synthesis from carboxylic acids.

Regioselective Synthesis of 2,5-Disubstituted Oxazoles

Achieving a specific substitution pattern, such as the 2,5-disubstitution of 2-Chloro-5-(3-nitrophenyl)oxazole, requires precise control over the reaction sequence. This regioselectivity can be accomplished either by building the ring from appropriately substituted precursors or by selectively functionalizing a pre-formed oxazole ring.

A powerful strategy for creating 2,5-disubstituted oxazoles involves the selective deprotonation of a 2-(phenylsulfonyl)-1,3-oxazole intermediate. nih.gov The C-5 position can be deprotonated using a strong base like lithium diisopropylamide (LDA), allowing for the introduction of a substituent via reaction with an electrophile. Subsequently, the phenylsulfonyl group at the C-2 position can be displaced by a nucleophile, such as an organolithium reagent, to install the second substituent in a highly regioselective manner. nih.gov

Strategies for Introducing Chloro and Nitrophenyl Moieties at Specific Positions

The synthesis of this compound requires the specific and controlled introduction of two different functional groups at the C-2 and C-5 positions. A logical synthetic plan would leverage established regioselective reactions.

Introduction of the 5-(3-nitrophenyl) Moiety: The Van Leusen oxazole synthesis is ideally suited for this step. The reaction of 3-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) under basic conditions directly and regioselectively yields 5-(3-nitrophenyl)oxazole (B1302399) . wikipedia.org This method reliably places the aryl group at the C-5 position.

Introduction of the 2-Chloro Moiety: With the 5-aryl oxazole in hand, the next step is the selective chlorination of the C-2 position. The proton at the C-2 position of the oxazole ring is known to be acidic and susceptible to deprotonation by strong bases. wikipedia.org Therefore, treating 5-(3-nitrophenyl)oxazole with a strong base, such as n-butyllithium (n-BuLi), at low temperature would generate a 2-lithiooxazole intermediate. This reactive species can then be quenched with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, to install the chloro group regioselectively at the C-2 position, affording the final product, This compound . thieme-connect.com This sequential approach provides a clear and controllable pathway to the target molecule.

Influence of Reaction Conditions on Regioselectivity

The precise placement of substituents on the oxazole ring, known as regioselectivity, is critically influenced by the reaction conditions. Factors such as the choice of catalyst, temperature, and reagents can dictate the outcome of the synthesis.

Lewis acid-promoted cyclization of acetylenic amides offers a pathway to 2-oxazolines and 2-oxazoles with good to excellent yields under mild conditions. nih.gov The use of specific Lewis acids like ZnI2 and FeCl3 can control the regiochemical outcome of the cyclization. nih.gov Gold catalysis has also been employed for the highly regioselective synthesis of 2,4,5-(hetero)aryl substituted oxazoles through an intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes.

Temperature is another critical parameter. For instance, in the synthesis of 2,4-disubstituted oxazoles, increasing the reaction temperature can significantly improve the yield of the desired product. ijpsonline.com The choice of dehydrating agent in classic methods like the Robinson-Gabriel synthesis, such as switching from phosphorus pentachloride (PCl5) or sulfuric acid (H2SO4) to polyphosphoric acid, can also enhance the yield. ijpsonline.com

Different synthetic routes for oxazoles, such as the Bredereck, Fischer, and van Leusen syntheses, each offer distinct regiochemical control based on their specific mechanisms and required reaction conditions. ijpsonline.comsemanticscholar.orgnih.gov For example, the van Leusen synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a well-established method for preparing 5-substituted oxazoles. semanticscholar.orgnih.gov

Table 1: Influence of Catalysts on Oxazole Synthesis

CatalystReaction TypeOutcomeReference
ZnI2 / FeCl3Lewis acid-promoted cyclizationRegiocontrolled synthesis of 2-oxazolines and 2-oxazoles nih.gov
Gold (Au)[3+2]-cycloadditionHighly regioselective synthesis of 2,4,5-substituted oxazoles
Silver triflate (AgOTF)Cyclization of haloketones and arylamidesPromotion of cyclization for 2,4- and 2,4,5-substituted oxazoles ijpsonline.com
Ruthenium (Ru)C-H activationC7-halogenation of 2-arylbenzoxazoles researchgate.net
Rhodium (Rh)C-H activationOrtho-selective halogenation of 2-arylbenzoxazoles researchgate.net

Functionalization Strategies for this compound Precursors

The construction of this compound relies on the strategic introduction of the chloro and nitrophenyl groups onto the oxazole core.

Introduction of Halogen Substituents onto Oxazole Scaffolds

Halogenation of the oxazole ring is a key step in the synthesis of this compound. Transition metal-catalyzed reactions have proven effective for the regioselective halogenation of related heterocyclic systems like 2-arylbenzo[d]oxazoles. researchgate.net For instance, ruthenium catalysts can direct chlorination, bromination, and iodination to the C7-position, while rhodium catalysts favor ortho-halogenation on the aryl substituent. researchgate.net These methods often utilize N-halosuccinimides as the halogen source. researchgate.net

The reactivity of the oxazole ring itself allows for direct halogenation. Nucleophilic attack can readily replace a halogen atom at the C2 position of the oxazole ring. pharmaguideline.com The synthesis of 2-halo-1,2λ5-oxaphosphetanes, which are precursors to various organophosphorus compounds, demonstrates the reactivity of halogenated phosphorus ylides with carbonyl compounds in a [2+2] cycloaddition. researchgate.net

Integration of Nitrophenyl Groups via Coupling Reactions

The introduction of the 3-nitrophenyl group is typically achieved through cross-coupling reactions. Modern synthetic methods have enabled the use of nitroarenes as electrophilic coupling partners, which is a significant advancement as nitroarenes are readily available through the nitration of aromatic compounds. nih.gov

The Suzuki-Miyaura coupling, catalyzed by a palladium/BrettPhos system, allows for the direct coupling of nitroarenes via an oxidative addition of the Ar-NO2 bond. nih.gov This methodology has been extended to other coupling reactions, including Buchwald-Hartwig amination and etherification, further expanding the utility of nitroarenes in synthesis. nih.gov The development of more active palladium/N-heterocyclic carbene (NHC) catalysts has improved the efficiency and practicality of these denitrative coupling reactions. nih.gov

Alternative strategies for incorporating nitrophenyl groups include the reaction of 2-azaallyl anions with nitroarenes, which can proceed via a single electron transfer (SET) mechanism. nih.gov

Table 2: Key Coupling Reactions for Nitrophenyl Group Integration

Reaction NameCatalyst SystemKey FeaturesReference
Suzuki-Miyaura CouplingPalladium/BrettPhosEnables direct use of nitroarenes as coupling partners through Ar-NO2 bond cleavage. nih.gov
Buchwald-Hartwig AminationPalladium/LigandAllows for the formation of C-N bonds using nitroarene electrophiles. nih.gov
Denitrative EtherificationPalladium/LigandFacilitates the synthesis of aryl ethers from nitroarenes. nih.gov
SET-based reactions2-Azaallyl anionsInvolves single electron transfer to the nitroarene, leading to coupling. nih.gov

Mechanistic Investigations of 2 Chloro 5 3 Nitrophenyl Oxazole Reactivity

Electrophilic Substitution Reactions on Oxazole (B20620) Ring Systems

Electrophilic substitution on an oxazole ring is generally challenging due to the ring's inherent electron-deficient nature compared to other aromatic systems like benzene (B151609). The presence of the electronegative oxygen and nitrogen atoms lowers the ring's electron density, making it less attractive to electron-seeking electrophiles.

The substituents present on 2-Chloro-5-(3-nitrophenyl)oxazole significantly reduce its reactivity towards electrophiles. Both the chlorine atom and the nitro group are potent electron-withdrawing groups, which further diminish the electron density of the aromatic rings, a phenomenon known as deactivation. numberanalytics.commasterorganicchemistry.comquora.com

Chloro Substituent: The chlorine atom at the C-2 position of the oxazole ring exerts a strong electron-withdrawing inductive effect. While it possesses lone pairs that could theoretically be donated via resonance, its inductive effect is dominant, deactivating the oxazole ring. libretexts.orgassets-servd.host Halogens are generally classified as deactivating groups in the context of electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.comassets-servd.host

Nitro Substituent: The nitro group (-NO2) on the phenyl ring is one of the most powerful deactivating groups. numberanalytics.commasterorganicchemistry.com It strongly withdraws electron density from the phenyl ring through both inductive and resonance effects. This pronounced deactivation of the phenyl ring also indirectly reduces the electron density of the attached oxazole ring, making electrophilic attack even more difficult. assets-servd.hostlibretexts.org

Consequently, the cumulative deactivating influence of both the chloro and nitro groups renders this compound highly resistant to electrophilic substitution reactions under standard conditions.

In cases where electrophilic substitution on an oxazole ring is feasible, typically with activating groups present, the position of attack is selective. Theoretical calculations and experimental evidence indicate that the C-5 position is the most susceptible to electrophilic attack, followed by the C-4 position. slideshare.netwikipedia.orgwikipedia.orgclockss.org The C-2 position is the least reactive towards electrophiles due to the inductive effects of the adjacent oxygen and nitrogen atoms. clockss.orgpharmaguideline.com

For the specific molecule this compound, the most reactive C-5 position is already occupied by the 3-nitrophenyl group. Therefore, any potential, albeit unlikely, electrophilic attack would be directed towards the only available position on the oxazole ring, C-4.

The rate and selectivity of electrophilic aromatic substitution are fundamentally controlled by the nature of the substituents on the aromatic ring. libretexts.orglumenlearning.com

Reaction Rates: Activating groups, which donate electron density, increase the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.comquora.com Conversely, deactivating groups, like the chloro and nitro groups in the title compound, withdraw electron density and significantly decrease the reaction rate. numberanalytics.commasterorganicchemistry.com The presence of two such groups makes the reaction exceptionally slow.

Selectivity: Substituents also direct incoming electrophiles to specific positions. While activating groups are typically ortho, para-directing, most deactivating groups are meta-directing. organicchemistrytutor.comyoutube.com Halogens are a notable exception, being deactivating yet ortho, para-directing. organicchemistrytutor.com In this compound, the directing effects are largely hypothetical due to the profound deactivation of the system. The inherent preference of the oxazole ring for C-5 substitution is the primary factor governing selectivity. slideshare.netwikipedia.org

Table 1: Influence of Substituents on Electrophilic Substitution

Substituent Group Type Effect on Reaction Rate Directing Influence (on Benzene)
-Cl (Chloro) Deactivating numberanalytics.commasterorganicchemistry.com Decreases Ortho, Para assets-servd.hostorganicchemistrytutor.com
-NO₂ (Nitro) Deactivating numberanalytics.commasterorganicchemistry.com Strongly Decreases Meta assets-servd.hostlibretexts.org

Nucleophilic Substitution Reactions on this compound

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it a candidate for nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS) is a powerful reaction for the nucleophilic substitution of hydrogen atoms on electron-deficient aromatic rings, particularly nitroaromatics. organic-chemistry.orgwikipedia.org The reaction mechanism involves the addition of a nucleophile (typically a carbanion stabilized by an electron-withdrawing group and carrying a leaving group) to the aromatic ring. This is followed by a base-induced β-elimination to restore aromaticity. organic-chemistry.org

In this compound, the 3-nitrophenyl moiety is a prime substrate for VNS. The strong electron-withdrawing nitro group activates the phenyl ring for nucleophilic attack. iupac.orgkuleuven.be The attack generally occurs at the positions ortho and para to the nitro group. organic-chemistry.org Since the nitro group is at position 3 of the phenyl ring, VNS would lead to the introduction of a new substituent at position 2, 4, or 6 of the phenyl ring. VNS reactions on nitro-substituted heterocycles are well-documented and provide a versatile method for their functionalization. organic-chemistry.orgiupac.org

The C-2 position of the oxazole ring is the most electron-deficient carbon, making it highly susceptible to attack by nucleophiles. wikipedia.orgwikipedia.orgpharmaguideline.com The presence of a chlorine atom at this position provides a good leaving group for a nucleophilic aromatic substitution (SₙAr) reaction.

The reaction is further facilitated by the electron-withdrawing 3-nitrophenyl group at the C-5 position, which helps to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer-like intermediate. pharmaguideline.com Consequently, the chlorine atom at C-2 can be readily displaced by a variety of nucleophiles, such as amines, thiols, or alkoxides, to yield a range of 2-substituted oxazole derivatives. pharmaguideline.com This reactivity makes the C-2 chloro group a valuable synthetic handle for the elaboration of the oxazole core. wikipedia.org

Table 2: Examples of Nucleophiles for Halogen Displacement at C-2

Nucleophile Class Example Nucleophile Resulting C-2 Substituent
Amines Ammonia (B1221849) (NH₃) -NH₂ (Amino)
Thiols Thiophenol (PhSH) -SPh (Phenylthio)
Alkoxides Sodium Methoxide (B1231860) (NaOMe) -OCH₃ (Methoxy)
Azides Sodium Azide (NaN₃) -N₃ (Azido)

Role of Electron-Withdrawing Groups (Nitrophenyl) in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of the oxazole ring is significantly influenced by the nature and position of its substituents. In this compound, the chlorine atom at the C-2 position and the nitrophenyl group at the C-5 position dictate its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. The nitro group (NO₂) is a powerful electron-withdrawing group, which plays a crucial role in activating the molecule for nucleophilic attack.

The electron-withdrawing nature of the 3-nitrophenyl substituent deactivates the aryl ring towards electrophilic substitution but, more importantly, it enhances the electrophilicity of the oxazole ring system. This effect is particularly pronounced at the C-2 and C-5 positions. The presence of the chlorine atom, a good leaving group, at the C-2 position makes this site susceptible to nucleophilic attack.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of a strong electron-withdrawing group, such as the nitro group, is essential for stabilizing this negatively charged intermediate, thereby lowering the activation energy of the reaction. In the case of this compound, a nucleophile would attack the C-2 position, leading to the displacement of the chloride ion.

Studies on related systems, such as 3-arylazasydnones bearing chloro and nitro substituents, have shown that nitrogen nucleophiles can readily participate in SNAr reactions, displacing a halogen. researchgate.net This highlights the general principle that a combination of a leaving group and an activating electron-withdrawing group facilitates nucleophilic aromatic substitution. The reactivity order for nucleophilic substitution on the oxazole ring itself is generally C-2 > C-5 > C-4. tandfonline.com The presence of the 3-nitrophenyl group at C-5 further activates the C-2 position for such reactions.

Competition between Substitution and Ring Cleavage Pathways in Oxazole Reactions

While nucleophilic substitution at the C-2 position is a primary reaction pathway for 2-chloro-oxazoles, it often competes with ring cleavage reactions. The stability of the oxazole ring is a critical factor, and it can be susceptible to opening under various reaction conditions, especially in the presence of strong nucleophiles or under harsh conditions.

For instance, in some reactions involving substituted oxazoles, the initial nucleophilic attack can lead to the formation of an unstable intermediate that, instead of expelling the leaving group, undergoes ring opening. This can result in a variety of products derived from the fragmented oxazole core.

In the context of cycloaddition reactions, which will be discussed in more detail in the following sections, the stability of the initial adduct is key. For example, in tandem [4+2]/[3+2] cycloadditions of 1,3,4-oxadiazoles, the intermediate carbonyl ylide can be stabilized by electron-withdrawing groups. nih.gov If the intermediate is not sufficiently stabilized, cleavage of the O-C5 bond can occur, leading to a carbene and subsequent alternative reaction pathways. nih.gov While this is an example from a related heterocyclic system, the principles of competing pathways are relevant to the reactivity of this compound. The electron-withdrawing 3-nitrophenyl group would be expected to influence the stability of any intermediates formed and thus the outcome of the reaction, potentially favoring substitution over ring cleavage in many instances by stabilizing the key intermediates.

Cycloaddition Reactions Involving Oxazole Derivatives

Oxazoles can participate in various cycloaddition reactions, acting as dienes or reacting with dipolarophiles. These reactions are powerful tools for the synthesis of more complex heterocyclic systems.

Diels-Alder Reactions of Oxazoles as Dienes

Oxazoles can function as dienes in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net This reactivity allows for the construction of six-membered rings, often leading to the synthesis of substituted pyridines after the initial adduct undergoes further transformation. researchgate.net The reaction typically involves an electron-rich oxazole and an electron-deficient dienophile. However, inverse-electron-demand Diels-Alder reactions, where an electron-deficient diene reacts with an electron-rich dienophile, are also known.

For this compound, the presence of the electron-withdrawing nitrophenyl group would make it an electron-deficient diene. Therefore, it would be expected to react more readily with electron-rich dienophiles. The initial cycloadduct formed from the Diels-Alder reaction is often unstable and can undergo a retro-Diels-Alder reaction or rearrange to form a more stable aromatic product, such as a pyridine (B92270) derivative. researchgate.net

Computational studies on related systems have shown that strong electron-withdrawing groups on the diene can lower the activation barrier for the cycloaddition reaction. nih.gov This suggests that the 3-nitrophenyl group in this compound would facilitate its participation in Diels-Alder reactions with suitable dienophiles.

1,3-Dipolar Cycloaddition Reactions with Activated Dienophiles

While oxazoles themselves are not 1,3-dipoles, they can be precursors to species that undergo 1,3-dipolar cycloadditions. For example, the reaction of 1,3,4-oxadiazoles can generate a carbonyl ylide intermediate, which is a 1,3-dipole. nih.govresearchgate.net This carbonyl ylide can then react with a dipolarophile in a [3+2] cycloaddition to form a five-membered ring. wikipedia.org

The versatility of 1,3-dipolar cycloadditions is a cornerstone of heterocyclic synthesis. mdpi.com These reactions involve a 1,3-dipole reacting with a dipolarophile, which is typically an alkene or alkyne, to form a five-membered ring. wikipedia.orgyoutube.com The reactivity is governed by frontier molecular orbital (FMO) theory, and the reaction can be classified into different types based on the relative energies of the HOMO and LUMO of the dipole and dipolarophile.

In the context of this compound, while it does not directly act as a 1,3-dipole, its derivatives or reaction intermediates could potentially engage in such reactions. The electron-withdrawing nature of the nitrophenyl group would influence the electronic properties of any potential 1,3-dipolar intermediate, thereby affecting its reactivity and regioselectivity in cycloadditions with activated dienophiles.

Mechanistic Elucidation of Cycloaddition Pathways (e.g., Concerted vs. Stepwise)

The mechanism of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, can be either concerted or stepwise. A concerted mechanism involves a single transition state where all bonds are broken and formed simultaneously. In contrast, a stepwise mechanism proceeds through one or more intermediates.

For many Diels-Alder reactions of oxazoles, a concerted [4+2] cycloaddition is the generally accepted mechanism. researchgate.net Similarly, 1,3-dipolar cycloadditions are often described as concerted processes. wikipedia.orgyoutube.com However, the actual mechanism can be influenced by the specific reactants and reaction conditions.

Computational studies, often using density functional theory (DFT), are invaluable for elucidating these mechanistic pathways. For example, a computational study on the reaction of 1,3,4-oxadiazoles with alkenes found the reaction to proceed via a concerted [4+2] addition, followed by nitrogen extrusion and then a [3+2] addition in a tandem cascade. nih.gov Such studies can determine the activation barriers for different potential pathways and identify the rate-determining step. nih.gov For this compound, detailed mechanistic studies would be required to definitively determine whether its cycloaddition reactions proceed through a concerted or stepwise pathway. The electronic and steric effects of the chloro and nitrophenyl substituents would be expected to play a significant role in influencing the transition state geometry and energetics.

Other Significant Reactivity Pathways of this compound

Beyond nucleophilic substitution and cycloaddition reactions, other reactivity pathways are available to this compound. The oxazole ring itself can undergo other transformations.

Electrophilic Substitution: While the oxazole ring is generally electron-rich, the presence of the electron-withdrawing nitrophenyl group would deactivate it towards electrophilic attack. However, electrophilic substitution, if it were to occur, is most likely at the C-4 position, as the C-2 and C-5 positions are substituted. tandfonline.com

Oxidation and Reduction: The oxazole ring can be susceptible to oxidation, which may lead to ring cleavage. tandfonline.com Conversely, the nitro group on the phenyl ring is readily reducible to an amino group, which would dramatically alter the electronic properties and subsequent reactivity of the molecule. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. sci-hub.se

Cross-Coupling Reactions: The chlorine atom at the C-2 position can potentially participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. This would allow for the introduction of a wide variety of substituents at this position, further functionalizing the oxazole core.

Photochemical Transformations: Oxazole rings can undergo photochemical reactions, sometimes leading to isomerization or the formation of other heterocyclic systems. tandfonline.com

The specific reactivity of this compound in these alternative pathways would depend on the reaction conditions and the reagents employed.

Metallation Reactions and their Implications for Functionalization

Metallation of the oxazole ring is a powerful strategy for introducing a variety of functional groups. The acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4. tandfonline.com However, the substitution pattern of this compound significantly influences the regioselectivity of deprotonation.

While the C2-proton is typically the most acidic, the presence of a chlorine atom at this position in the target molecule precludes direct deprotonation at C2. Instead, metallation is expected to occur at the next most acidic position, C4, which is unsubstituted. The electron-withdrawing nature of the 3-nitrophenyl group at C5 would further enhance the acidity of the C4-proton, making it susceptible to deprotonation by strong bases such as organolithium reagents.

Directed metallation at the C5 position has also been reported for some oxazole derivatives, often facilitated by a directing group. nih.gov In the case of this compound, the nitro group on the phenyl ring is a strong electron-withdrawing group, which could potentially direct metallation to the ortho positions of the phenyl ring itself, although this is less likely to be the primary site of metallation compared to the oxazole ring's C4 position.

The resulting organometallic intermediate, likely a 4-lithio-2-chloro-5-(3-nitrophenyl)oxazole, would be a versatile nucleophile. Its reaction with various electrophiles could lead to a range of C4-functionalized oxazoles, as outlined in the table below.

Table 1: Potential Functionalization of this compound via C4-Metallation

ElectrophileResulting Functional Group at C4Product Class
Aldehydes/KetonesHydroxyalkylC4-Substituted Alcohols
Alkyl halidesAlkylC4-Alkylated Oxazoles
Carbon dioxideCarboxylic acidOxazole-4-carboxylic acids
IsocyanatesAmideOxazole-4-carboxamides

Oxidation and Reduction Transformations of the Oxazole Ring

The oxazole ring is susceptible to both oxidative and reductive transformations, which can lead to ring cleavage or the formation of new functional groups.

Oxidation:

The oxazole ring is generally sensitive to strong oxidizing agents, and oxidation often results in ring opening. tandfonline.compharmaguideline.com For instance, treatment with reagents like potassium permanganate (B83412) or chromic acid can lead to the cleavage of the oxazole ring. pharmaguideline.com The oxidation of oxazoles can also be achieved enzymatically. Studies have shown that 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolones by cytosolic aldehyde oxidase. nih.gov Given that this compound is substituted at the 5-position, it could potentially undergo a similar enzymatic oxidation.

Reduction:

The reduction of the oxazole ring can also lead to ring-opened products or reduced forms like oxazolines. tandfonline.com Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) can effect the reduction of the nitro group on the phenyl ring to an amino group. The oxazole ring itself is generally stable under these conditions. However, more potent reducing conditions, such as the use of nickel-aluminum alloy in aqueous potassium hydroxide, can lead to the cleavage of the oxazole ring. tandfonline.com

Selective reduction of the nitro group is a synthetically valuable transformation, as the resulting aminophenyl oxazole can serve as a precursor for a wide range of further derivatizations, such as diazotization followed by Sandmeyer reactions.

Table 2: Predicted Outcomes of Redox Reactions of this compound

Reagent/ConditionTransformationProduct Type
Strong Oxidizing Agents (e.g., KMnO₄)Oxazole ring cleavageAcyclic products
Aldehyde Oxidase (enzymatic)Oxidation at C22-Oxazolone derivative
Catalytic Hydrogenation (e.g., H₂/Pd-C)Reduction of the nitro group2-Chloro-5-(3-aminophenyl)oxazole
Strong Reducing Agents (e.g., Ni-Al alloy)Oxazole ring cleavageAcyclic amine

N-Alkylation and N-Acylation of Oxazole Nitrogen

The nitrogen atom at the 3-position of the oxazole ring possesses a lone pair of electrons and is basic in nature, making it susceptible to electrophilic attack. tandfonline.compharmaguideline.com

N-Alkylation:

N-alkylation of oxazoles with alkylating agents such as alkyl halides readily occurs to form N-alkyloxazolium salts. pharmaguideline.com This reaction introduces a positive charge on the oxazole ring, which can activate the ring towards nucleophilic attack.

N-Acylation:

Similarly, N-acylation with acylating agents like acyl chlorides or anhydrides yields N-acyloxazolium salts. tandfonline.com These acylated derivatives are generally highly reactive.

For this compound, both N-alkylation and N-acylation are expected to proceed at the N-3 position, leading to the corresponding oxazolium salts. These salts can be valuable intermediates for further synthetic transformations.

Table 3: N-Functionalization Reactions of this compound

ReagentReaction TypeProduct
Alkyl Halide (R-X)N-Alkylation3-Alkyl-2-chloro-5-(3-nitrophenyl)oxazolium halide
Acyl Halide (RCO-X)N-Acylation3-Acyl-2-chloro-5-(3-nitrophenyl)oxazolium halide

Ring Transformation Reactions of Oxazoles

Oxazoles can serve as versatile synthons for the construction of other heterocyclic systems through ring transformation reactions. These reactions often involve cycloaddition followed by ring opening and recyclization.

One of the most well-known reactions of oxazoles is their participation as dienes in Diels-Alder reactions with various dienophiles. tandfonline.com This reaction typically leads to the formation of pyridine derivatives after the extrusion of a small molecule from the initial cycloadduct. The electron-withdrawing nature of the substituents in this compound might influence its reactivity in such cycloadditions.

Oxazoles can also be converted into other heterocycles such as imidazoles and thiazoles. For instance, reaction with ammonia or formamide (B127407) can lead to the formation of imidazoles through a ring-opening-recyclization mechanism. pharmaguideline.com

Another important ring transformation is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. wikipedia.org While the target compound is not a 4-acyloxazole, this highlights the general susceptibility of the oxazole ring to rearrangement reactions under certain conditions.

The conversion of oxazoles to furans has also been reported, showcasing the versatility of the oxazole ring as a synthetic precursor. wikipedia.org

Table 4: Potential Ring Transformation Reactions of this compound Derivatives

Reaction TypeReactantProduct Heterocycle
Diels-Alder ReactionAlkynePyridine
Ring Opening/RecyclizationAmmoniaImidazole
Ring TransformationAcetylenesFuran

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for delineating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the atomic connectivity and chemical environment within 2-Chloro-5-(3-nitrophenyl)oxazole can be achieved.

Comprehensive ¹H NMR Spectral Analysis for Proton Environment Determination

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. For this compound, the aromatic protons of the 3-nitrophenyl ring are expected to exhibit characteristic chemical shifts and coupling constants. The proton on the oxazole (B20620) ring will also have a unique resonance.

Based on analyses of structurally similar compounds, the anticipated ¹H NMR data is presented below. The protons on the 3-nitrophenyl group are expected in the downfield region due to the deshielding effects of the nitro group and the aromatic ring current.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (oxazole)7.50 - 7.70s-
H-2' (nitrophenyl)8.60 - 8.70t2.0
H-4' (nitrophenyl)8.30 - 8.40ddd8.2, 2.3, 1.0
H-5' (nitrophenyl)7.70 - 7.80t8.1
H-6' (nitrophenyl)8.20 - 8.30dt7.8, 1.3

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Detailed ¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The chemical shifts of the carbon atoms in the oxazole and nitrophenyl rings are influenced by the electronegativity of adjacent atoms and resonance effects. The carbon bearing the chloro group and the carbons of the nitro-substituted ring are of particular interest.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (oxazole)150 - 152
C-4 (oxazole)123 - 125
C-5 (oxazole)152 - 154
C-1' (nitrophenyl)132 - 134
C-2' (nitrophenyl)122 - 124
C-3' (nitrophenyl)148 - 150
C-4' (nitrophenyl)125 - 127
C-5' (nitrophenyl)130 - 132
C-6' (nitrophenyl)135 - 137

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Connectivity

To definitively establish the covalent framework, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would confirm the spin-spin coupling relationships between protons, particularly within the 3-nitrophenyl ring, by showing cross-peaks between adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different fragments of the molecule. Key correlations would be expected between the oxazole protons/carbons and the carbons/protons of the nitrophenyl ring, as well as confirming the position of the chloro and nitro substituents through multi-bond couplings.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic vibrational frequencies of the C-Cl, C=N, C=C, and N-O bonds are expected to be prominent.

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
1510 - 1550Asymmetric N-O stretchNitro group
1340 - 1360Symmetric N-O stretchNitro group
1600 - 1620C=N stretchOxazole ring
1450 - 1580C=C stretchAromatic rings
1050 - 1100C-O-C stretchOxazole ring
700 - 800C-Cl stretchChloro group

Note: This is a predicted data table based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio to several decimal places. For this compound (molecular formula C₉H₅ClN₂O₃), HRMS would provide a highly accurate mass measurement, which can be compared to the calculated theoretical mass to confirm the molecular formula. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl) would also be a key diagnostic feature in the mass spectrum.

Table 4: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺ (for ³⁵Cl)225.0067
[M+H]⁺ (for ³⁷Cl)227.0038

Note: This is a predicted data table. Actual experimental values would be used for confirmation.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into the molecular structure and the forces that govern the assembly of molecules in the solid state.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For this compound, one would anticipate the potential for several types of non-covalent interactions, including:

π-π Stacking: Interactions between the aromatic rings of the oxazole and nitrophenyl groups.

Halogen Bonding: The chlorine atom could act as a halogen bond donor.

Without experimental crystallographic data, any discussion of these interactions remains purely speculative. The determination of the unit cell parameters and the symmetry of the crystal system would be the first step in understanding how these molecules assemble into a three-dimensional structure.

While crystallographic data exists for structurally related compounds, such as 2-chloro-5-nitroaniline, direct extrapolation of this information to this compound would be inappropriate and scientifically unsound due to the significant differences in their chemical structures.

Theoretical and Computational Chemistry of 2 Chloro 5 3 Nitrophenyl Oxazole

Electronic Structure and Aromaticity Analysis

The arrangement of electrons and the degree of aromatic character are fundamental to understanding the stability and reactivity of 2-Chloro-5-(3-nitrophenyl)oxazole. Computational methods provide a powerful means to investigate these aspects at the molecular level.

Quantum Chemical Calculations of Electron Density Distribution

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in mapping the electron density distribution of a molecule. For this compound, the electron density is significantly influenced by the substituents on the oxazole (B20620) ring. The chlorine atom at the 2-position and the nitrophenyl group at the 5-position are both electron-withdrawing. This leads to a notable polarization of the molecule, with regions of lower electron density expected on the oxazole ring and higher electron density on the oxygen and nitrogen atoms of the nitro group.

Assessment of Aromaticity Indices within the Oxazole Ring

Oxazoles are considered to be aromatic compounds, though their aromaticity is less pronounced than that of analogous sulfur-containing thiazoles. komorowski.edu.plwikipedia.org The aromaticity of the oxazole ring in this compound can be quantitatively assessed using various computational indices. These indices provide a measure of the extent of cyclic electron delocalization, a key feature of aromatic systems.

Commonly used aromaticity indices include the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS). scilit.comnih.gov The HOMA index evaluates aromaticity based on the deviation of bond lengths from an ideal aromatic system, while NICS values are calculated at the center of the ring to probe the magnetic shielding, which is characteristic of aromatic compounds. Theoretical studies on substituted azoles suggest that electron-withdrawing groups can influence the aromaticity of the ring system. scilit.com In the case of this compound, the strong electron-withdrawing nature of the substituents is expected to decrease the aromaticity of the oxazole ring to some extent.

Aromaticity IndexDescriptionExpected Influence of Substituents
HOMA Based on the geometry of the ring, comparing bond lengths to an ideal aromatic system.Electron-withdrawing groups can increase bond length alternation, leading to a lower HOMA value and indicating reduced aromaticity.
NICS Calculated magnetic shielding at the ring center. Negative values typically indicate aromaticity.The presence of electronegative substituents can alter the ring current and thus the NICS value.

Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. By examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), insights into the molecule's electrophilic and nucleophilic behavior can be gained.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In the case of this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly. This, in turn, would likely result in a relatively small HOMO-LUMO gap, indicating a high degree of chemical reactivity. nih.gov

Computational studies on similar nitroaromatic compounds have consistently shown that the nitro group plays a crucial role in lowering the LUMO energy. researchgate.netresearchgate.net This characteristic makes such compounds susceptible to interactions with nucleophiles.

Molecular OrbitalDescriptionExpected Influence of Substituents
HOMO The highest energy orbital containing electrons.The energy of the HOMO can be lowered by electron-withdrawing groups.
LUMO The lowest energy orbital that is unoccupied.The energy of the LUMO is significantly lowered by the presence of the nitro group.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Expected to be relatively small, indicating high reactivity.

Implications of FMOs for Reactivity Predictions (e.g., Electrophilic/Nucleophilic Sites)

The distribution of the HOMO and LUMO across the molecule provides valuable information about the likely sites for electrophilic and nucleophilic attack. The HOMO is associated with the molecule's ability to donate electrons, making regions with high HOMO density susceptible to electrophilic attack. Conversely, the LUMO is associated with the molecule's ability to accept electrons, and regions with high LUMO density are prone to nucleophilic attack.

For this compound, the LUMO is expected to be localized primarily on the nitrophenyl ring, particularly on the nitro group and the carbon atoms of the ring. This suggests that the nitrophenyl moiety is the most likely site for nucleophilic attack. The HOMO, on the other hand, is likely to be distributed over the oxazole ring. However, the presence of the electron-withdrawing chlorine atom at the C2 position of the oxazole ring makes this position a potential site for nucleophilic substitution. komorowski.edu.pl Electrophilic substitution, if it were to occur, would likely favor the C4 or C5 position of the oxazole ring, depending on the specific electronic effects of the substituents. komorowski.edu.pl

Quantum Chemical Descriptors for Reactivity Prediction

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more comprehensive picture of a molecule's reactivity. These descriptors, derived from DFT calculations, offer quantitative measures of various electronic properties.

Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive sites within a molecule for both electrophilic and nucleophilic attack with greater precision than simple FMO analysis. komorowski.edu.pl These descriptors provide a more nuanced understanding of how reactivity is distributed across the different atoms of the molecule.

DescriptorDefinitionPredicted Trend for this compound
Chemical Potential (μ) The negative of the electronegativity.Expected to be low (more negative), indicating a high tendency to accept electrons.
Hardness (η) A measure of the resistance to a change in electron distribution.Expected to be relatively low, indicating higher reactivity.
Electrophilicity Index (ω) A measure of the energy lowering of a system when it is saturated with electrons.Expected to be high, indicating strong electrophilic character.

Computational Mechanistic Studies

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. Through the calculation of potential energy surfaces, transition states, and reaction pathways, a deep understanding of how a reaction proceeds can be achieved.

For this compound, a key reaction of interest would be the nucleophilic substitution of the chlorine atom at the 2-position of the oxazole ring. Transition state calculations, often performed using DFT methods, can be employed to locate the geometry of the transition state for this reaction. researchgate.net The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the activation energy of the reaction.

The search for a transition state typically involves proposing an initial guess for its structure and then using optimization algorithms to find the saddle point on the potential energy surface. youtube.com Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

ReactionMethodCalculated Activation Energy (kcal/mol)Key Bond Distances in TS (Å) (Illustrative)
Nucleophilic attack of methoxide (B1231860) on C2 of this compoundDFT (B3LYP/6-31G)18.5 (Hypothetical)C-Cl: 2.2, C-O(Me): 2.1
Nucleophilic attack of ammonia (B1221849) on C2 of this compoundDFT (B3LYP/6-31G)22.1 (Hypothetical)C-Cl: 2.3, C-N(H3): 2.0

Note: The data in this table is hypothetical and for illustrative purposes.

Once the reactants, products, and transition state(s) have been optimized, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, which represents the progress of the reaction. The reaction coordinate can be defined as a change in a specific bond length or angle.

An energy profile provides a visual representation of the reaction mechanism, showing the activation energies and the energies of any intermediates. For the nucleophilic substitution on this compound, the energy profile would likely show a single transition state, characteristic of a concerted SₙAr-type mechanism on the oxazole ring.

In more complex reactions involving this compound, computational methods can be used to predict the regioselectivity and stereoselectivity. For instance, in electrophilic aromatic substitution on the nitrophenyl ring, calculations can determine the relative activation energies for attack at the different available positions. The strong deactivating and meta-directing effect of the nitro group, coupled with the influence of the oxazole substituent, would dictate the preferred site of substitution. Computational models can quantify these directing effects. nih.gov

Similarly, if the molecule were to undergo a reaction that creates a new stereocenter, computational methods could predict which stereoisomer would be formed preferentially by calculating the energies of the diastereomeric transition states.

Advanced Applications of 2 Chloro 5 3 Nitrophenyl Oxazole in Non Biological Fields

Role in Materials Science and Engineering

The oxazole (B20620) scaffold is a key structural motif in the design of advanced materials due to its electronic properties, thermal stability, and ability to participate in pi-conjugated systems. While research specifically detailing 2-Chloro-5-(3-nitrophenyl)oxazole in this domain is nascent, the known characteristics of related oxazole derivatives provide a strong indication of its potential applications.

Luminescent and Optoelectronic Materials Based on Oxazole Scaffolds

Oxazole derivatives are integral to the development of luminescent and optoelectronic materials. The oxazole ring's aromaticity and electron-rich nature contribute to the formation of highly conjugated systems capable of absorbing and emitting light. For instance, platinum(II) alkynyl complexes that incorporate 2,5-diphenyl-1,3,4-oxadiazole—a related heterocycle—have been shown to exhibit long-lived emissions and two-photon absorption properties. nih.gov These characteristics are crucial for applications in organic light-emitting diodes (OLEDs) and non-linear optics.

The specific structure of this compound, with its nitrophenyl substituent, suggests a significant modulation of these optoelectronic properties. The electron-withdrawing nature of the nitro group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and quantum efficiency of potential materials.

PropertyRelevance to this compoundPotential Application
Luminescence The conjugated oxazole-phenyl system can exhibit fluorescence or phosphorescence. The nitro group can modify emission wavelengths.Emitters in OLEDs, fluorescent probes.
Non-linear Optics Donor-acceptor character (phenyl-oxazole as donor, nitro group as acceptor) can lead to large second-order non-linear optical responses.Optical switching, frequency doubling.
Two-Photon Absorption Extended π-conjugation in derivatives could allow for two-photon induced luminescence. nih.gov3D data storage, bio-imaging.

Applications in Electronic Devices

Heterocyclic compounds are foundational to the field of organic electronics. Molecules like carbazoles are prized for their excellent hole-transporting properties, thermal stability, and tunable electronic structures, making them ubiquitous in OLEDs and organic solar cells. mdpi.com The oxazole ring, sharing characteristics with other nitrogen-containing heterocycles, can be incorporated into polymer backbones or used as a pendant group to create materials with specific electronic functions.

The integration of oxazole derivatives into polymers can enhance thermal stability and mechanical strength. Furthermore, the functional groups on this compound offer pathways to create novel conductive polymers or charge-transport materials. The chloro-substituent can be used as a handle for polymerization or grafting, while the nitro group can be modified to fine-tune the material's electronic properties. Benzoxazole derivatives, for example, have been studied for their ability to form protective layers on metal surfaces, indicating their potential in anti-corrosion coatings for electronic components. mdpi.com

Contributions to Catalysis and Organic Synthesis

The reactivity of its functional groups and the stability of the oxazole core position this compound as a significant molecule for catalysis and the synthesis of more complex chemical structures.

Oxazole Derivatives as Ligands in Transition Metal Catalysis

Oxazole-containing ligands, particularly chiral oxazolines, are among the most successful and versatile ligands in asymmetric catalysis. nih.gov They are readily synthesized and can effectively control the stereoselectivity of a wide range of metal-catalyzed reactions. While oxazolines are more common, the aromatic oxazole ring itself can act as a robust N-donor ligand for transition metals.

This compound possesses a nitrogen atom within the oxazole ring that has a lone pair of electrons available for coordination with a metal center. The electronic properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be systematically tuned by its substituents. The electron-withdrawing nitro group on the phenyl ring would decrease the electron density on the nitrogen atom, influencing the binding affinity and the Lewis acidity of the coordinated metal. This tunability is a highly desirable feature in the rational design of catalysts for specific organic transformations.

FeatureRole in CatalysisPotential Catalytic Application
N-Donor Atom The oxazole nitrogen can coordinate to transition metals (e.g., Palladium, Copper, Rhodium).Cross-coupling reactions, hydrogenations.
Electronic Tuning The electron-withdrawing nitro group modifies the ligand's electronic properties.Fine-tuning catalyst activity and selectivity.
Steric Hindrance The substituted phenyl group provides steric bulk that can influence enantioselectivity in asymmetric catalysis.Asymmetric synthesis.

This compound as a Building Block for Complex Molecule Synthesis

The true strength of this compound in organic synthesis lies in its utility as a versatile intermediate or building block. The molecule contains multiple reactive sites that can be addressed selectively to construct more elaborate molecular architectures.

A plausible synthetic route to this class of compounds is the van Leusen oxazole synthesis, where an aldehyde (in this case, 3-nitrobenzaldehyde) reacts with tosylmethyl isocyanide (TosMIC) to form the 5-substituted oxazole ring. acs.org The 2-chloro functionality would be introduced in a subsequent step.

The key reactive handles of the molecule are:

The C2-Chloro Group: The chlorine atom at the 2-position of the oxazole is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups (e.g., amines, thiols, alkoxides).

The Nitro Group: The nitro group can be readily reduced to an amino group (-NH2). This amine then serves as a versatile functional group for further reactions, such as amide bond formation, diazotization, or as a directing group in subsequent aromatic substitutions.

Research on the closely related compound 5-(4-chloro-3-nitrophenyl)oxazole has demonstrated its use as a key intermediate in the multi-step synthesis of ferroptosis inhibitors. acs.org In that synthesis, the nitro group was reduced to an amine, which then participated in amide coupling reactions. This highlights the practical utility of the nitrophenyl oxazole scaffold as a strategic precursor for complex target molecules. acs.org

Agrochemistry Applications (e.g., as Intermediates for Advanced Agrochemicals)

The oxazole ring is a recognized "pharmacophore" in agrochemistry, appearing in numerous compounds with fungicidal, herbicidal, and insecticidal properties. nih.govnih.gov The specific substitution pattern of this compound makes it a highly attractive intermediate for the discovery of new and effective agrochemicals.

Recent studies have shown that oxazole derivatives containing a dinitrophenyl group possess significant pre-emergence herbicidal activity against various weed species. bohrium.com For example, 4-[(3-Bromo-5-chlorophenoxy)methyl]-2-(3,5-dinitrophenyl)oxazole was identified as a promising lead compound for new pre-emergence herbicides. bohrium.comresearchgate.net This demonstrates that the nitrophenyl-oxazole combination is a potent scaffold for herbicidal action.

Furthermore, related heterocyclic compounds like 1,2,4-oxadiazole (B8745197) derivatives have been found to exhibit broad-spectrum antifungal and nematicidal activities. nih.gov This suggests that the core structure of this compound could be modified to develop a range of crop protection agents. Its role would be that of a key intermediate, where the chloro and nitro groups are functionalized to optimize biological activity, selectivity, and environmental profile.

Agrochemical ClassEvidence from Related CompoundsPotential Role of this compound
Herbicides (3,5-dinitrophenyl)oxazole derivatives show good pre-emergence herbicidal activity. bohrium.comIntermediate for novel pre-emergence or post-emergence herbicides.
Fungicides 1,2,4-oxadiazole and pyrazole (B372694) carboxamide derivatives exhibit strong antifungal properties. nih.govnih.govPrecursor for synthesizing new fungicides targeting key plant pathogens.
Nematicides Amide-containing 1,2,4-oxadiazole derivatives show nematicidal activity. nih.govBuilding block for developing new classes of nematicides.

Future Research Directions for 2 Chloro 5 3 Nitrophenyl Oxazole

Development of Novel and Sustainable Synthetic Methodologies for Substituted Oxazoles

The synthesis of substituted oxazoles is a cornerstone of heterocyclic chemistry, and the development of environmentally benign and efficient methods remains a key research goal. organic-chemistry.orgijpsonline.com Future research could focus on several promising areas:

Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional synthetic methods for constructing oxazole (B20620) rings. organic-chemistry.orgresearchgate.net Research into using novel photocatalysts for the synthesis of compounds like 2-Chloro-5-(3-nitrophenyl)oxazole could lead to milder reaction conditions and improved yields. researchgate.net

Metal-Free Catalysis: The use of metal-free catalysts, such as I2-catalyzed reactions or the use of hypervalent iodine reagents, can circumvent the issues of metal contamination and cost associated with traditional metal-catalyzed cross-coupling reactions. organic-chemistry.org

One-Pot Syntheses: Developing one-pot methodologies, such as the van Leusen oxazole synthesis, for the direct synthesis of highly functionalized oxazoles from simple precursors would enhance efficiency by reducing the number of purification steps and saving time and resources. nih.gov

Flow Chemistry: The application of flow chemistry could enable the scalable and safe synthesis of oxazole derivatives, offering precise control over reaction parameters and minimizing the handling of hazardous intermediates. researchgate.net

Interactive Table: Modern Synthetic Approaches for Substituted Oxazoles
MethodologyKey FeaturesPotential Advantages for this compound SynthesisRepresentative References
Visible-Light Photocatalysis Uses light energy to drive chemical reactions, often at room temperature. researchgate.netMilder reaction conditions, reduced energy consumption, high functional group tolerance. organic-chemistry.org[Zhang et al., 2019 organic-chemistry.org], [Cho et al., 2016 researchgate.net]
Metal-Free Catalysis Avoids the use of transition metal catalysts, reducing cost and toxicity. organic-chemistry.orgSimpler purification, environmentally friendly. organic-chemistry.org[Xie et al., 2012 organic-chemistry.org], [Chatterjee et al., 2016 organic-chemistry.org]
Van Leusen Oxazole Synthesis A one-pot reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govHigh efficiency, modularity for introducing substituents at the 5-position. nih.gov[van Leusen et al., 1972 ijpsonline.com], [Laali, 2018 nih.gov]
Copper-Catalyzed Annulation Involves the copper-catalyzed reaction of various starting materials to form the oxazole ring.Good regioselectivity and broad substrate scope. organic-chemistry.org[Cheung & Buchwald, 2012 organic-chemistry.org]
Direct Carboxylic Acid Activation Synthesizes oxazoles directly from carboxylic acids using activating agents. nih.govAvoids the pre-formation of acid chlorides or other activated derivatives. nih.gov[Lie et al., 2015 nih.gov], [Wu and coworkers, 2022 nih.gov]

Exploration of Undiscovered Reactivity Patterns and Transformations Involving Halogen and Nitro Groups

The chloro and nitro groups on this compound are key functional handles for further molecular elaboration. The ease of displacement of halogens on the oxazole ring is generally C-2 > C-4 > C-5. thepharmajournal.com The presence of the electron-withdrawing nitro group further activates the molecule towards certain reactions.

Future research should investigate:

Nucleophilic Aromatic Substitution (NuAr): The chloro group at the 2-position of the oxazole ring is susceptible to nucleophilic displacement. wikipedia.org The activating effect of the nitro group on the phenyl ring could also facilitate NuAr reactions on the benzene (B151609) ring under specific conditions. nih.gov

Cross-Coupling Reactions: The chloro substituent provides a site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon bonds. ijpsonline.comnih.gov

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be used for a wide range of further functionalization, including diazotization and coupling reactions or amide bond formation. nih.gov

Transformations of the Oxazole Ring: The oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, which can be a powerful tool for the synthesis of other heterocyclic systems like pyridines. wikipedia.orgresearchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding of Oxazole Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. mdpi.com For this compound, computational modeling can provide valuable insights into:

Reaction Mechanisms: Modeling transition states and reaction intermediates can help to understand the detailed mechanisms of synthetic routes and reactivity patterns. mit.edu

Electronic Properties: Calculations of molecular orbitals (e.g., HOMO-LUMO gap) and electron density distributions can explain the reactivity of different sites on the molecule and predict the outcomes of chemical reactions. researchgate.netacs.orgresearchgate.net

Spectroscopic Properties: Computational methods can be used to predict and interpret spectroscopic data, such as NMR and IR spectra, aiding in the characterization of new compounds. mdpi.com

Rational Design: By predicting the properties and reactivity of hypothetical derivatives, computational modeling can guide the rational design of new molecules with desired functionalities for specific applications. mit.edu

Interactive Table: Applications of Computational Modeling in Oxazole Chemistry
Computational MethodApplicationInsights for this compoundRepresentative References
Density Functional Theory (DFT) Calculation of electronic structure, reaction energies, and transition states. mdpi.comUnderstanding the reactivity of the chloro and nitro groups, predicting reaction pathways. mdpi.comresearchgate.net[Gaussian 09 mdpi.com], [B3LYP/6-311G(d,p) mdpi.com]
Time-Dependent DFT (TD-DFT) Prediction of electronic absorption and emission spectra.Understanding the photophysical properties for potential applications in materials science.
Natural Bond Orbital (NBO) Analysis Investigation of intramolecular electronic interactions and charge distribution. researchgate.netElucidating the stabilizing and destabilizing effects of the substituents on the oxazole ring. researchgate.net[Glendening et al.]
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of molecules over time.Studying the interaction of the molecule with other species or in different solvent environments. nih.gov[AMBER, GROMACS]

Expansion of Non-Biological Applications for Electron-Deficient Oxazole Derivatives

While oxazoles are prevalent in medicinal chemistry, their unique electronic properties also make them attractive for materials science applications. nih.gov The electron-deficient nature of this compound, due to the presence of the nitro group, suggests potential for use in:

Organic Electronics: Electron-deficient heterocyclic compounds are often used as n-type semiconductors in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Dyes and Pigments: The extended π-system and the presence of a chromophoric nitro group suggest that derivatives of this compound could have interesting photophysical properties, making them candidates for novel dyes and pigments. nih.govwikipedia.org

High-Performance Polymers: Incorporation of rigid, electron-deficient heterocyclic units like this oxazole into polymer backbones can enhance thermal stability, mechanical strength, and other material properties.

Corrosion Inhibitors: Some nitrogen- and oxygen-containing heterocyclic compounds have shown promise as corrosion inhibitors for metals. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.